molecular formula C8H15NO3S B2725871 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide CAS No. 2413879-03-3

2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide

Cat. No. B2725871
CAS RN: 2413879-03-3
M. Wt: 205.27
InChI Key: LWDQJDYZBCCVMN-UHFFFAOYSA-N
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Description

“2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide” is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27. It is also known as "2-amino-6,6-dimethoxy-2lambda6-thiaspiro [3.3]hept-1-ene 2-oxide" .

Scientific Research Applications

Intramolecular Imino-ene Reaction

The intramolecular imino-ene reaction of 2H-azirines with alkenes has been explored for the rapid construction of spiro NH aziridines, a process that yields novel (poly)cyclic alkaloids. These compounds incorporate a unique 1,5-diazaspiro[2.4]heptane core, demonstrating the potential for creating complex molecular architectures from simpler precursors (Liu et al., 2018).

Spirocyclic Ligands in Transition Metal Coordination

Spirocyclic sulfur and selenium ligands have shown utility as molecular rigid rods in coordinating transition metal centers. The study explores the synthesis and characterization of chalcogen-containing spirocycles and their applications in forming complexes with copper, cobalt, and nickel, highlighting their potential in creating novel metal-organic frameworks (Petrukhina et al., 2005).

Living Carbocationic Polymerization

The application of specific compounds in the living carbocationic polymerization of isobutylene demonstrates the role such chemicals can play in polymer science, specifically in achieving polymers with predictable molecular weights and narrow distributions, an essential aspect for materials science and engineering (Wang et al., 1987).

Coordination Chemistry and Catalysis

Iron-catalyzed cycloaddition reactions underscore the importance of redox-active supporting ligands in facilitating transformations that yield bicyclic structures. Such reactions are critical for the development of new methodologies in organic synthesis and catalysis, showcasing the potential applications of spiro compounds in facilitating complex chemical transformations (Bouwkamp et al., 2006).

Synthesis of Functionalized Spirocycles

Research into the synthesis of 1,5-dioxaspiro[2.4]heptanes from dichloropropene demonstrates the potential of spiro compounds in the synthesis of biologically active and structurally complex natural compounds. Such processes are crucial for the development of new pharmaceuticals and materials (Alonso et al., 2002).

properties

IUPAC Name

2-imino-6,6-dimethoxy-2λ6-thiaspiro[3.3]heptane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-11-8(12-2)3-7(4-8)5-13(9,10)6-7/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQJDYZBCCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CS(=N)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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